molecular formula C23H19BrN4O6 B11078338 4-bromo-N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

4-bromo-N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

Cat. No.: B11078338
M. Wt: 527.3 g/mol
InChI Key: PGVCDSYPRKZUMD-UHFFFAOYSA-N
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Description

4-BROMO-N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including bromine, nitro, methoxy, and quinazolinone moieties, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of 4,5-dimethoxy-2-nitrobenzyl bromide from 6-nitroveratraldehyde . This intermediate is then subjected to further reactions to introduce the quinazolinone and benzamide functionalities under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Conversion of the nitro group to an amine.

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

Scientific Research Applications

4-BROMO-N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

Molecular Formula

C23H19BrN4O6

Molecular Weight

527.3 g/mol

IUPAC Name

4-bromo-N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide

InChI

InChI=1S/C23H19BrN4O6/c1-33-19-11-16(18(28(31)32)12-20(19)34-2)21-25-17-6-4-3-5-15(17)23(30)27(21)26-22(29)13-7-9-14(24)10-8-13/h3-12,21,25H,1-2H3,(H,26,29)

InChI Key

PGVCDSYPRKZUMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)Br)[N+](=O)[O-])OC

Origin of Product

United States

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